molecular formula C7H6N4O2 B1282742 1-(Azidomethyl)-2-nitrobenzene CAS No. 95668-86-3

1-(Azidomethyl)-2-nitrobenzene

Cat. No.: B1282742
CAS No.: 95668-86-3
M. Wt: 178.15 g/mol
InChI Key: RWJRBVYNMRKGAG-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-nitrobenzene is an organic compound characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

The synthesis of 1-(Azidomethyl)-2-nitrobenzene typically involves the introduction of the azido group to a pre-existing nitrobenzene derivative. One common method is the nucleophilic substitution reaction where a halomethyl-nitrobenzene reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions often require moderate temperatures to ensure the efficient formation of the azido compound .

Chemical Reactions Analysis

1-(Azidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions:

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group acts as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form amines. These transformations are crucial for its applications in organic synthesis and materials science .

Comparison with Similar Compounds

1-(Azidomethyl)-2-nitrobenzene can be compared to other azido and nitro compounds such as:

These compounds share reactivity patterns but differ in their structural frameworks, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1-(azidomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJRBVYNMRKGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541234
Record name 1-(Azidomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95668-86-3
Record name 1-(Azidomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitrobenzylchloride dissolved in ethanol is heated at reflux with a 10% molar excess of sodium azide for from six to eight hours. Insoluble salts are removed by filtration, the ethanol removed, and the resultant oil is dissolved in diethyl ether. Additional insoluble material is removed by filtration and 2-nitrobenzylazide is obtained as a pale yellow oil by removal of the diethyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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